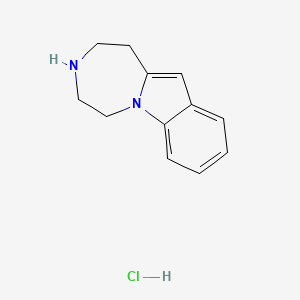
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound suggests potential for specific interactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include isocyanates, amines, and various solvents.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of urea derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The products of these reactions depend on the specific reagents and conditions used. They may include various substituted urea derivatives with altered chemical and physical properties.
科学研究应用
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or ligands in various chemical reactions.
Biology
In biological research, these compounds can be used to study enzyme interactions, protein folding, and other biochemical processes.
Medicine
Industry
In industry, these compounds may be used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of urea derivatives typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways, resulting in various effects. The exact mechanism depends on the structure of the compound and its specific targets.
相似化合物的比较
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Urea, N-(2,6-diethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
Uniqueness
The unique structure of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” may confer specific properties that differentiate it from similar compounds. These properties could include enhanced binding affinity, selectivity, or stability, making it valuable for particular applications.
Conclusion
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex and potentially valuable compound with diverse applications in various fields
属性
| 145131-37-9 | |
分子式 |
C31H43N3O |
分子量 |
473.7 g/mol |
IUPAC 名称 |
1-[[1-(1-butylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C31H43N3O/c1-6-7-19-34-20-27(26-13-8-9-16-28(26)34)31(17-10-11-18-31)21-32-30(35)33-29-24(22(2)3)14-12-15-25(29)23(4)5/h8-9,12-16,20,22-23H,6-7,10-11,17-19,21H2,1-5H3,(H2,32,33,35) |
InChI 键 |
FWFQYEMXYCLOQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






